4-(3-Bromo-5-chlorophenoxy)oxane
Description
4-(3-Bromo-5-chlorophenoxy)oxane , also known as oxane , is an organic compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom. It is a colorless volatile liquid. The compound is derived from pyran by adding four hydrogens. Notably, tetrahydropyran (THP) is a common protecting group for alcohols in organic synthesis .
Synthesis Analysis
One classic procedure for synthesizing tetrahydropyran involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel. This reaction adds four hydrogens to the pyran ring, resulting in the formation of tetrahydropyran .
Molecular Structure Analysis
In the gas phase, tetrahydropyran exists in its lowest energy chair conformation. The ring structure resembles a “puckered” shape, with alternating up and down positions of the carbon atoms. This conformational flexibility is essential for its reactivity and stability .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
4-(3-bromo-5-chlorophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUJXXMCXZHSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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